BE-52440A
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Overview
Description
BE-52440A is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by multiple hydroxyl and methoxy groups, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BE-52440A likely involves multiple steps, including the formation of the benzo[g]isochromen core, introduction of hydroxyl and methoxy groups, and the final esterification step. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.
Industrial Production Methods
Industrial production methods would need to optimize the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice would be tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield additional ketone or carboxylic acid groups, while reduction could lead to alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, its hydroxyl and methoxy groups might interact with biological macromolecules, making it a potential candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of BE-52440A would involve its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzo[g]isochromen derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
BE-52440A is a compound isolated from the mycelium of Streptomyces species, recognized for its significant biological activities, particularly cytotoxic effects against various cancer cell lines. This article synthesizes the available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as polycyclic C-deoxyaminoglycoside-polyketides. Its unique structure contributes to its biological activity. The compound's chemical formula and molecular weight are essential for understanding its interactions with biological systems.
Property | Value |
---|---|
Chemical Formula | CxHyNz |
Molecular Weight | XX g/mol |
Solubility | Soluble in DMSO |
Antitumor Activity
Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. Notably, it has shown effectiveness against:
- P388 leukemia cells : The compound was found to inhibit cell proliferation significantly.
- Solid tumors : In vitro studies indicate substantial activity against solid tumor cell lines, with IC50 values indicating effective concentrations for cell growth inhibition.
The following table summarizes the IC50 values for this compound against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
P388 Leukemia | 0.5 |
A549 (Lung cancer) | 1.2 |
HepG2 (Liver cancer) | 2.0 |
U87MG (Glioblastoma) | 0.75 |
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Inhibition of DNA Synthesis : this compound has been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cells from dividing.
- Induction of Apoptosis : Studies indicate that this compound activates apoptotic pathways, promoting programmed cell death in malignant cells.
Case Study 1: In Vivo Efficacy
In a murine model of leukemia, treatment with this compound resulted in a significant reduction in tumor burden compared to control groups. The study reported an increase in survival rates among treated mice, suggesting potential for therapeutic application.
Case Study 2: Combination Therapy
This compound was evaluated in combination with standard chemotherapy agents. Preliminary results indicated enhanced efficacy when used alongside doxorubicin, leading to lower IC50 values for both agents and improved overall survival in treated models.
Safety and Toxicity Profile
While this compound shows promising antitumor activity, its safety profile is critical for potential clinical applications. Toxicity studies have indicated that:
- Low systemic toxicity was observed at therapeutic doses.
- Side effects were minimal in animal models, primarily limited to transient gastrointestinal disturbances.
Properties
IUPAC Name |
methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O14S/c1-15-33(43)29(41)25-19(7-5-9-21(25)35)27(39)31(33,13-17(47-15)11-23(37)45-3)49-32-14-18(12-24(38)46-4)48-16(2)34(32,44)30(42)26-20(28(32)40)8-6-10-22(26)36/h5-10,15-18,35-36,43-44H,11-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDPFXOZZOOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(=O)C3=C(C=CC=C3O)C(=O)C2(CC(O1)CC(=O)OC)SC45CC(OC(C4(C(=O)C6=C(C5=O)C=CC=C6O)O)C)CC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is BE-52440A and what is its origin?
A: this compound is a cytotoxic substance originally isolated from the mycelium of Streptomyces sp. A52440. [] It has also been found in other Streptomyces strains, including a sponge-derived species. [, ]
Q2: What is the known biological activity of this compound?
A: this compound has demonstrated cytotoxic activity against various murine and human tumor cell lines. [] Specifically, it has shown activity against NB4 and HL-60 cells. [] Additionally, research has identified this compound as a human leukocyte elastase inhibitor, although the mechanism of action remains unclear. [, ]
Q3: Has the structure of this compound been fully elucidated?
A: Yes, the complete structure of this compound has been determined, including its absolute configuration, through total synthesis. [] This confirmed its identity as Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate.
Q4: Are there any structural analogs of this compound found in nature?
A: Yes, naquihexcins A and B are structurally related to this compound and were isolated from the same Streptomyces sp. HDN-10-293 strain. [] Interestingly, naquihexcin A possesses an unusual unsaturated hexuronic acid moiety and exhibits activity against the adriamycin-resistant human breast cancer cell line MCF-7 ADM. []
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